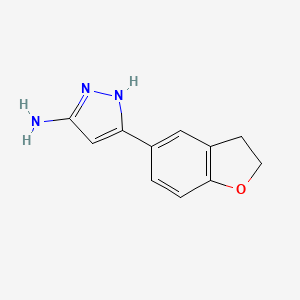
3-Amino-5-(2,3-dihydro-5-benzofuryl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a benzofuran and a pyrazole ring. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the pyrazole ring further enhances the compound’s potential for various pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine typically involves the construction of the benzofuran ring followed by the formation of the pyrazole ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which is highly efficient for creating complex polycyclic structures . Another method involves the use of proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing benzofuran-2-yl compounds, which can then be further modified to include the pyrazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to a dihydrobenzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an anti-tumor and antibacterial agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to inhibit the production of pro-inflammatory cytokines, making it effective in anti-inflammatory treatments . The pyrazole ring can interact with various enzymes and receptors, contributing to the compound’s overall pharmacological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have similar structures and biological activities.
Pyrazole Derivatives: Compounds containing pyrazole rings, such as 1-methyl-1H-pyrazol-4-yl derivatives, share similar pharmacological properties.
Uniqueness
What sets 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine apart is its unique combination of benzofuran and pyrazole rings, which endows it with a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its versatility and effectiveness in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-6-9(13-14-11)7-1-2-10-8(5-7)3-4-15-10/h1-2,5-6H,3-4H2,(H3,12,13,14) |
Clé InChI |
LYDIFNSZOYPING-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


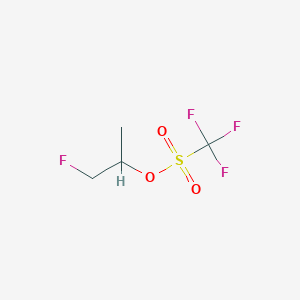
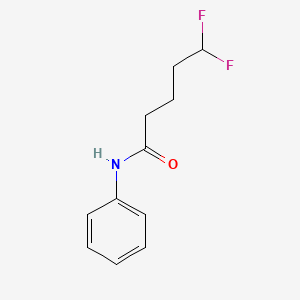
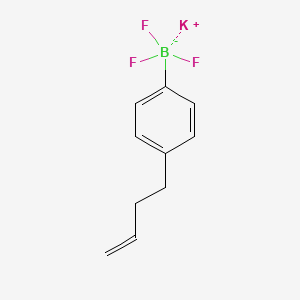

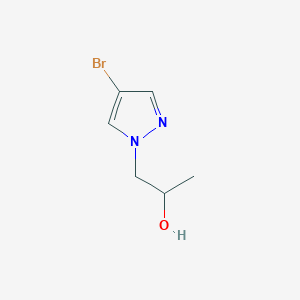
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
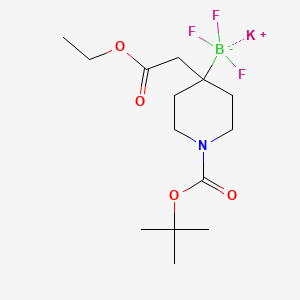
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
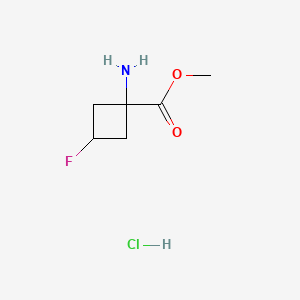
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)

